Pyrrolo[2,3-f]indole
Description
Properties
Molecular Formula |
C10H6N2 |
|---|---|
Molecular Weight |
154.17 g/mol |
IUPAC Name |
pyrrolo[2,3-f]indole |
InChI |
InChI=1S/C10H6N2/c1-3-11-9-6-8-2-4-12-10(8)5-7(1)9/h1-6H |
InChI Key |
UVOMXDZIIPHCIM-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN=C2C1=CC3=NC=CC3=C2 |
Origin of Product |
United States |
Preparation Methods
Intramolecular C–H Bond Amination of α-Indolylhydrazones (Cu/Fe Co-Catalyzed Method)
A recent and practical method involves the direct intramolecular C–H bond amination of α-indolylhydrazones to synthesize pyrrolo[2,3-f]indoles. This approach uses a copper/iron co-catalyst system in water at mild temperatures (around 50 °C) under aerobic conditions without the need for external bases or oxidants.
- Catalysts: Cu(OAc)2·H2O (10 mol%) and FeCl3·6H2O (5 mol%)
- Solvent: Water (green solvent)
- Temperature: Room temperature to 50 °C
- Advantages:
- Base- and oxidant-free conditions
- Use of earth-abundant, inexpensive metals (Cu and Fe)
- Recyclable aqueous catalyst system (reusable at least five times with >50% activity retention)
- High chemoselectivity and good to excellent yields
- Broad substrate scope including various alkyl and functional groups on the indole ring
- Avoidance of column chromatography in most cases
- Scalable reaction (up to gram scale with 94% yield)
The hydrazone moiety acts both as a directing group and an intramolecular nitrogen source, facilitating the C(sp^2)–N bond formation to close the pyrroloindole ring.
Table 1: Selected Yields of this compound Derivatives via Cu/Fe Catalysis
| Substrate Substitution (R) | Product Yield (%) | Notes |
|---|---|---|
| Methyl | 90–95 | Standard substrate |
| Ethyl | 85–92 | Good yields |
| Isopropyl | 80–88 | Slightly lower yield |
| Allyl | 83–90 | Tolerated |
| Benzyl | 88–93 | Compatible |
| Phosphonate (PO(OMe)2) | 75–80 | Functional group tolerated |
| Amide N-protective group | 78–85 | Successful cyclization |
| Electron-donating groups | 85–95 | Excellent yields |
| Electron-withdrawing groups | 80–90 | Well tolerated |
This method also allows further transformations of the pyrroloindole products, including N–N bond cleavage, N-Boc deprotection, oxidation to azacarbolines, Paal–Knorr pyrrole synthesis, and Diels–Alder reactions.
Reference: Corrieri et al., 2022, Royal Society of Chemistry
Dearomative (3 + 2) Annulation with Azaoxyallyl Cations
Another innovative approach to pyrroloindolines (structurally related to pyrrolo[2,3-f]indoles) involves dearomative (3 + 2) annulation reactions between 3-substituted indoles and azaoxyallyl cations.
- Mechanism: Stepwise reaction beginning with C–C bond formation at the C3 position of indole, followed by ring closure.
- Key Reagents: 3-substituted indoles and α-haloamides generating azaoxyallyl cations in situ.
- Solvents: Trifluoroethanol (TFE) or hexafluoroisopropanol (HFIP) to stabilize transition states via hydrogen bonding.
- Bases: Sodium carbonate (Na2CO3) found optimal.
- Temperature: Room temperature
- Yields: High isolated yields up to 94%
Table 2: Optimization of Reaction Conditions for (3 + 2) Annulation
| Entry | Base | Solvent | Concentration (M) | Temp (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|---|---|
| 1 | Na2CO3 | TFE | 0.25 | rt | 4 | 94 |
| 2 | Na2CO3 | TFE | 0.25 | 0 | 6 | 61 |
| 4 | Na2CO3 | THF | 0.25 | rt | 18 | No reaction |
| 5 | NEt3 | HFIP | 0.25 | rt | 16 | 42 |
| 8 | Na2CO3 | HFIP | 0.25 | rt | 4 | 89 |
The method tolerates various functional groups on the indole ring and alkylation on the indole nitrogen. Diastereomeric mixtures are sometimes formed when substituents are present at the α-position of the haloamide.
This route is notable for enabling dearomative annulation, expanding synthetic access to pyrroloindoline scaffolds, which are closely related to pyrrolo[2,3-f]indoles.
Reference: Jeffrey et al., Journal of the American Chemical Society, 2015
Classical Synthetic Routes and Historical Methods
Historically, pyrroloindoles have been synthesized via:
- Bischler Reaction: Condensation of aminoindoles with benzoin followed by cyclization, yielding aryl- or arylalkyl-substituted pyrroloindoles, though with low yields and limited substrate scope.
- Modified Reissert Reaction: Stepwise condensation of dichloro-dinitrobenzenes with ketoacid esters followed by reductive cyclization using Raney nickel or 'Ni Rupe' catalyst under hydrogen atmosphere.
These classical methods are largely of historical significance due to their limitations in substrate scope, yields, and functional group tolerance.
Reference: Samsoniya et al., Russian Chemical Reviews
Comparative Analysis of Preparation Methods
| Method | Catalysts/Reagents | Solvent | Temp (°C) | Yield Range (%) | Advantages | Limitations |
|---|---|---|---|---|---|---|
| Cu/Fe Co-catalyzed C–H Amination | Cu(OAc)2·H2O, FeCl3·6H2O | Water | 25–50 | 75–95 | Mild, green, recyclable catalysts | Limited to α-indolylhydrazones |
| Dearomative (3 + 2) Annulation | α-Haloamides, Na2CO3 | TFE or HFIP | 25 | 40–94 | High selectivity, broad functional group tolerance | Some solvolysis in TFE, diastereomers formed |
| Bischler Reaction | Aminoindoles, benzoin | Various | Elevated | Low | Historical importance | Low yield, limited scope |
| Modified Reissert Reaction | Dichloro-dinitrobenzene, ketoesters | Various | Elevated | Moderate | Early synthetic route | Harsh conditions, limited diversity |
Summary and Outlook
The synthesis of this compound has evolved significantly from classical methods to modern, sustainable catalytic processes. The Cu/Fe co-catalyzed intramolecular C–H amination of α-indolylhydrazones represents a breakthrough in mild, green, and efficient synthesis with broad applicability and scalability. Meanwhile, dearomative (3 + 2) annulation with azaoxyallyl cations offers an alternative route to closely related pyrroloindoline frameworks, expanding synthetic versatility.
Future research may focus on expanding substrate scope, enantioselective variants, and application of these methods to complex molecule synthesis, further enhancing the utility of this compound scaffolds in medicinal chemistry and material science.
Chemical Reactions Analysis
Types of Reactions: Pyrrolo[2,3-f]indole undergoes various chemical reactions, including cycloaddition reactions, which are powerful tools in organic synthesis for constructing complex heterocyclic structures . It also participates in electrophilic substitution reactions, particularly at positions 3 and 5 .
Common Reagents and Conditions: Common reagents used in these reactions include polyphosphoric acid esters for cyclization and Cu/Fe catalysts for C-H amination . Electrophilic substitution reactions often involve reagents like diazonium salts .
Major Products: The major products formed from these reactions include hydrogenated derivatives of linear and angular pyrroloindoles, as well as various functionalized heterocyclic frameworks .
Scientific Research Applications
Pyrrolo[2,3-f]indole has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of Pyrrolo[2,3-f]indole involves its interaction with molecular targets and pathways. For instance, some derivatives of indole compounds act as inhibitors of protein kinases, which are crucial in various signaling pathways . Additionally, molecular docking studies suggest that this compound derivatives can stably bind to active sites of enzymes, indicating their potential as drug candidates .
Comparison with Similar Compounds
Structural Comparison
Key Compounds:
Pyrrolo[2,3-f]indole : Linear fusion of two pyrrole rings with a benzene core.
Pyrrolo[3,2-b]carbazole : Features a carbazole moiety fused with a pyrrole ring .
Indolo[3,2-b]carbazole : Larger system with two indole rings fused linearly .
Pyrrolo[2,3-d]pyrimidine : Combines pyrrole and pyrimidine rings .
Benzo[f]indole-4,9-dione : Benzofused indole with a 1,4-naphthalenedione framework .
Structural Differences :
- Ring Systems : this compound lacks the outer benzo rings present in indolo[3,2-b]carbazole, reducing steric hindrance and altering electronic properties .
- Isomerism : Linear (this compound) vs. angular isomers (e.g., pyrrolo[3,2-e]indole) exhibit distinct absorption spectra, with linear forms favoring long-wavelength applications .
Key Observations :
- This compound benefits from catalytic methods (e.g., gold, rhodium) for higher efficiency .
- Pyrrolo[3,2-b]carbazole synthesis leverages prefunctionalized indole derivatives for regioselectivity .
Comparative Insights :
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
